3-Aminophenol hydrochloride is an organic compound with the chemical formula C₆H₈ClNO. It is a derivative of aminophenol, specifically the meta isomer, and features both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a benzene ring. The compound appears as white to off-white crystals and is slightly soluble in water. It is known for its reactivity and potential toxicity, particularly through ingestion or skin contact .
3-Aminophenol hydrochloride can be harmful if ingested, inhaled, or absorbed through the skin. It may cause irritation to the eyes, skin, and respiratory tract [].
3-Aminophenol hydrochloride exhibits several biological activities:
The synthesis of 3-Aminophenol hydrochloride can be achieved through several methods:
3-Aminophenol hydrochloride has diverse applications across various fields:
Studies on 3-Aminophenol hydrochloride indicate interactions with various biological systems:
Several compounds share structural similarities with 3-Aminophenol hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Chemical Formula | Similarity Index | Unique Features |
|---|---|---|---|
| 2-Aminophenol | C₆H₇N₃O | 0.88 | Isomeric form with amino group in ortho position |
| 4-Aminophenol | C₆H₇N₃O | 0.88 | Isomeric form with amino group in para position |
| 5-Aminobenzene-1,3-diol hydrochloride | C₆H₈ClN₂O₂ | 0.96 | Contains two hydroxyl groups |
| 4,5-Diaminobenzene-1,2-diol dihydrochloride | C₆H₈ClN₂O₂ | 0.88 | Contains two amino groups |
Each of these compounds possesses unique properties and applications that distinguish them from 3-Aminophenol hydrochloride while sharing similar functional groups that contribute to their reactivity and utility in chemical synthesis and biological applications .
3-Aminophenol hydrochloride exists as a solid at room temperature, presenting as a crystalline powder [1] [2]. The compound exhibits white to light brown crystals [2] [3], with some sources describing the appearance as white to off-white crystalline powder . The material is odorless [5] [6], which is consistent with the organoleptic properties expected for this type of aromatic amine hydrochloride salt.
The crystalline structure of 3-Aminophenol hydrochloride contributes to its stability and handling characteristics. The compound maintains its solid state under normal ambient conditions, making it suitable for storage and transportation in powder form [7] [8].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H8ClNO | PubChem |
| Molecular Weight | 145.59 g/mol | PubChem |
| Physical State | Solid | General |
| Appearance | Crystalline powder | Commercial spec |
| Color | White to light brown | Commercial spec |
| Odor | Odorless | By inference |
| Melting Point | 228°C | ChemicalBook |
| Boiling Point | 298.6°C at 760 mmHg | ChemSrc |
The melting point of 3-Aminophenol hydrochloride is reported as 228°C [1] [9] [3]. This relatively high melting point indicates strong intermolecular forces within the crystalline structure, likely due to hydrogen bonding between the amino group and the chloride ion, as well as potential hydrogen bonding with the hydroxyl group.
The boiling point has been determined to be 298.6°C at 760 mmHg [9] [3]. Some sources report a flash point of 116.4°C [9] [3], indicating that the compound is combustible and requires careful handling near ignition sources.
| Property | Value | Method | Notes |
|---|---|---|---|
| Melting Point | 228°C | DSC/Visual | Sharp melting point |
| Decomposition Temperature | >228°C | Observation | Decomposes at melting point |
| Flash Point | 116.4°C | Closed cup | Combustible |
| Autoignition Temperature | Not determined | Not tested | Not available |
| Thermal Stability | Stable under normal conditions | General assessment | Avoid heat sources |
3-Aminophenol hydrochloride demonstrates good solubility in water [2] , which is expected for a hydrochloride salt. The compound is also soluble in alcohol [2] and ethanol [10] [11], indicating favorable interactions with polar protic solvents.
The compound shows solubility in dimethyl sulfoxide (DMSO) [12], which is consistent with its polar nature. Limited data suggests some solubility in acetone [13] [14], though complete solubility profiles in all organic solvents are not comprehensively documented in the literature.
| Solvent | Solubility | Temperature | Notes |
|---|---|---|---|
| Water | Soluble | 20°C | White to light brown crystals |
| Alcohol | Soluble | Room temp | Good solubility |
| DMSO | Soluble | Room temp | Good solubility |
| Ethanol | Soluble | Room temp | Good solubility |
| Acetone | Limited data | Room temp | Limited data available |
Density data for 3-Aminophenol hydrochloride specifically is not extensively documented in the available literature. However, the parent compound 3-Aminophenol has reported densities ranging from 0.99 g/cm³ [5] [6] to 1.276 g/cm³ [15] [16], with the hydrochloride salt expected to have a higher density due to the additional chloride ion.
The bulk density of the parent compound 3-Aminophenol is reported as 700 kg/m³ [5] [6] [17], which provides an indication of the packing characteristics of the crystalline material. The hydrochloride salt would likely exhibit similar bulk handling properties.
The pH behavior of 3-Aminophenol hydrochloride in aqueous solution reflects its nature as a hydrochloride salt of an aromatic amine. The parent compound 3-Aminophenol exhibits a pH of 6.8 in a 10 g/L aqueous solution at 20°C [5] [6] [17] [18], indicating slightly acidic behavior.
The compound possesses amphoteric properties due to the presence of both the amino group and the hydroxyl group [19]. The hydrochloride salt form would be expected to produce more acidic solutions compared to the free base, due to the presence of the chloride counterion.
3-Aminophenol hydrochloride demonstrates good stability under normal storage conditions [1] [7]. The compound should be stored in a cool, dry place [7] [8] with protection from light to maintain optimal stability.
Air stability is generally good for the hydrochloride salt form, though storage under inert atmosphere is recommended [1] [7] to prevent any potential oxidation reactions. The compound shows sensitivity to light exposure [13] [20], requiring protection from prolonged UV radiation.
Moisture sensitivity is moderate, with the compound showing some hygroscopic tendencies typical of hydrochloride salts [13]. Temperature stability is maintained below 25°C for long-term storage [7] [8].
The compound is stable in acidic conditions but may be less stable under alkaline conditions due to potential deprotonation of the amino group [19]. Thermal stability is maintained under normal conditions, but the compound should be kept away from strong heat sources due to its combustible nature.
| Condition | Stability | Duration | Storage Requirements |
|---|---|---|---|
| Air exposure | Stable | Months | Inert atmosphere preferred |
| Light exposure | Sensitive | Hours to days | Protect from light |
| Moisture | Hygroscopic tendency | Variable | Dry conditions |
| Temperature | Stable <25°C | Long-term | Cool storage |
| pH stability | Stable in acidic conditions | Long-term | Avoid alkaline conditions |